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Compound of Interest

Compound Name: (S)-OPC-51803

Cat. No.: B15601090 Get Quote

(S)-OPC-51803 is a potent and selective nonpeptide agonist of the vasopressin V2 receptor, a

key regulator of water homeostasis in the body. This technical guide provides a comprehensive

overview of its mechanism of action, downstream signaling cascade, and the experimental

methodologies used to characterize this compound. The information presented is intended for

researchers, scientists, and drug development professionals engaged in the study of

vasopressin receptor pharmacology and related therapeutic areas.

Core Mechanism of Action: Selective V2 Receptor
Agonism
(S)-OPC-51803 exerts its pharmacological effects by selectively binding to and activating the

vasopressin V2 receptor, a G-protein coupled receptor (GPCR) primarily expressed on the

basolateral membrane of principal cells in the kidney's collecting ducts. Unlike the endogenous

peptide hormone arginine vasopressin (AVP), (S)-OPC-51803 is a small molecule, orally active

agonist.

Activation of the V2 receptor by (S)-OPC-51803 initiates a well-defined downstream signaling

cascade. The V2 receptor is coupled to a stimulatory G-protein (Gs). Upon agonist binding, the

Gs alpha subunit dissociates and activates adenylyl cyclase, which in turn catalyzes the

conversion of ATP to cyclic AMP (cAMP). This increase in intracellular cAMP is the primary

second messenger responsible for the physiological effects of (S)-OPC-51803.
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The selectivity of (S)-OPC-51803 for the V2 receptor over other vasopressin receptor subtypes,

such as V1a and V1b, is a key feature of its pharmacological profile. This selectivity minimizes

off-target effects associated with V1a receptor activation, such as vasoconstriction.

The V2 Receptor Signaling Cascade
The signaling pathway initiated by (S)-OPC-51803 binding to the V2 receptor culminates in the

reabsorption of water in the kidneys, leading to an antidiuretic effect. The key molecular events

are outlined below:

Receptor Binding and G-Protein Activation: (S)-OPC-51803 binds to the V2 receptor,

inducing a conformational change that activates the associated Gs protein.

Adenylyl Cyclase Activation and cAMP Production: The activated Gs alpha subunit

stimulates adenylyl cyclase, leading to a rapid increase in intracellular cAMP levels.

Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of Protein Kinase A

(PKA), causing their dissociation from the catalytic subunits. The freed catalytic subunits of

PKA are now active.

Aquaporin-2 (AQP2) Phosphorylation and Translocation: Activated PKA phosphorylates

serine residues on the aquaporin-2 (AQP2) water channel protein. This phosphorylation

event is a critical signal for the translocation of vesicles containing AQP2 to the apical

membrane of the collecting duct cells.

Increased Water Permeability: The insertion of AQP2 channels into the apical membrane

dramatically increases its permeability to water. This allows for the passive reabsorption of

water from the tubular fluid back into the bloodstream, following the osmotic gradient.
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Figure 1: (S)-OPC-51803 signaling pathway via the V2 receptor.
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Quantitative Data Summary
The following tables summarize the key quantitative data for (S)-OPC-51803 and the reference

compound dDAVP, a peptide V2-receptor agonist.

Table 1: In Vitro Receptor Binding Affinity (Ki, nM)

Compound
Human V2
Receptor

Human V1a
Receptor

Human V1b
Receptor

V2 Selectivity
(vs. V1a)

(S)-OPC-51803 91.9 ± 10.8 819 ± 39 >100,000 ~9-fold

dDAVP 3.12 ± 0.38 41.5 ± 9.9 13.7 ± 3.2 ~13-fold

Data from Nakamura et al., 2000, British Journal of Pharmacology.

Table 2: In Vitro Functional Activity (cAMP Production in HeLa cells)

Compound EC50 (nM)

(S)-OPC-51803 189 ± 14

Data from Nakamura et al., 2000, British Journal of Pharmacology.

Table 3: In Vivo Antidiuretic Effects in Brattleboro Rats

Treatment Dose (mg/kg, oral)
Urine Volume (0-
8h)

Micturition
Frequency (0-8h)

Vehicle - Markedly high 28.7 ± 5.9

(S)-OPC-51803 0.03
Significantly

decreased
16.4 ± 3.6

(S)-OPC-51803 0.3
Significantly

decreased
6.8 ± 2.0

Data from Nakamura et al., 2003, Journal of Pharmacological Sciences.[1]
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Experimental Protocols
Detailed methodologies for the key experiments are provided below.

Radioligand Binding Assays
This protocol was adapted from the methods described by Nakamura et al. (2000).

Membrane Preparation Binding Assay Data Analysis

HeLa cells expressing
human V2, V1a, or V1b receptors Homogenization Centrifugation Membrane Pellet

Incubate membrane prep with
[3H]-AVP and competitor

((S)-OPC-51803 or dDAVP)

Rapid filtration through
glass fiber filters

Wash filters to remove
unbound radioligand

Quantify bound radioactivity
using a scintillation counter Determine IC50 values Calculate Ki values using

the Cheng-Prusoff equation

Click to download full resolution via product page

Figure 2: Workflow for radioligand binding assay.

Membrane Preparation:

HeLa cells stably expressing human V1a, V1b, or V2 receptors were used.

Cells were harvested and homogenized in ice-cold buffer.

The homogenate was centrifuged to pellet the cell membranes.

The resulting membrane pellet was resuspended in the assay buffer.

Binding Assay:

The membrane preparation was incubated with a fixed concentration of the radioligand

[3H]-arginine vasopressin ([3H]-AVP).

Increasing concentrations of the unlabeled competitor drug ((S)-OPC-51803 or dDAVP)

were added to displace the radioligand.

Non-specific binding was determined in the presence of a high concentration of unlabeled

AVP.
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The incubation was carried out at a specified temperature and for a duration sufficient to

reach equilibrium.

Separation and Quantification:

The reaction was terminated by rapid filtration through glass fiber filters to separate bound

from free radioligand.

The filters were washed with ice-cold buffer to remove non-specifically bound radioactivity.

The radioactivity retained on the filters was quantified using liquid scintillation counting.

Data Analysis:

The concentration of the competitor that inhibits 50% of the specific binding of the

radioligand (IC50) was determined by non-linear regression analysis.

The inhibition constant (Ki) was calculated from the IC50 value using the Cheng-Prusoff

equation.

cAMP Accumulation Assay
This protocol is based on the methodology for assessing the functional agonistic activity of (S)-
OPC-51803 as described by Nakamura et al. (2000).

Cell Preparation Cell Stimulation cAMP Detection Data Analysis

HeLa cells expressing
human V2 receptors Plate cells in multi-well plates Pre-incubate with a

phosphodiesterase inhibitor (e.g., IBMX)
Add increasing concentrations of

(S)-OPC-51803 Incubate at 37°C Lyse cells to release
intracellular cAMP

Measure cAMP levels using
a competitive immunoassay (e.g., EIA)

Plot cAMP concentration
against drug concentration

Determine EC50 value from
the dose-response curve
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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